2-(3,5-Dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine
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Overview
Description
2-(3,5-Dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of substituted anilines with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A well-known triazine compound used in the synthesis of herbicides.
2,4-Difluoro-6-chloro-1,3,5-triazine: Another triazine derivative with similar halogen substituents.
Uniqueness
2-(3,5-Dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine is unique due to its specific combination of halogen atoms and phenyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H10Cl2F3N3 |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4-(3,4-difluorophenyl)-6-(4-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H10Cl2F3N3/c22-14-7-13(8-15(23)10-14)21-28-19(11-1-4-16(24)5-2-11)27-20(29-21)12-3-6-17(25)18(26)9-12/h1-10H |
InChI Key |
NAMCQJMWEGRZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)F)F)F |
Origin of Product |
United States |
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